KRA-533

概要

説明

KRA-533は、細胞の増殖、分化、生存を調節する細胞シグナル伝達経路において重要な役割を果たすKRASタンパク質の強力なアゴニストです。この化合物は、KRASタンパク質内のGTP/GDP結合ポケットを直接標的とし、GTPの切断を阻害し、構成的に活性なGTP結合KRASの蓄積につながります。 この活性化は、特に癌細胞でアポトーシスとオートファジーの両方の細胞死経路を誘発します .

準備方法

合成経路と反応条件

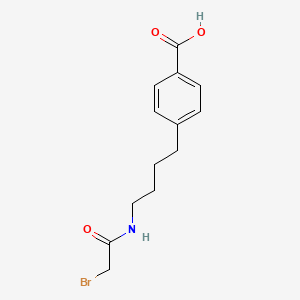

KRA-533の合成には、4-(4-(2-ブロモアセトアミド)ブチル)安息香酸と適切な試薬を制御された条件下で反応させることが含まれます。 詳細な合成経路と反応条件は、機密情報であり、入手可能な文献では公開されていません .

工業的生産方法

This compoundの工業的生産方法は、入手可能な情報源には明示的に記載されていません。 生産には、高純度と一貫性を確保するための精製および品質管理プロセスを含む標準的な有機合成技術が使用されている可能性が高いです .

化学反応の分析

反応の種類

KRA-533は、次のものを含むいくつかの種類の化学反応を起こします。

結合反応: This compoundは、KRASタンパク質のGTP/GDP結合ポケットに結合し、GTPからGDPへの切断を阻害します.

アポトーシスとオートファジー経路: この化合物は、癌細胞でアポトーシスとオートファジーの細胞死経路を誘発します.

一般的な試薬と条件

This compoundを含む反応で使用される一般的な試薬と条件には、以下が含まれます。

生成される主な生成物

This compoundを含む反応から生成される主な生成物は、活性なGTP結合KRASタンパク質と、それに続くアポトーシスとオートファジー経路の活性化です .

科学研究への応用

This compoundは、次のようないくつかの科学研究への応用があります。

科学的研究の応用

Key Mechanisms:

- GTP Accumulation : By inhibiting GTP cleavage, KRA-533 increases the levels of active KRAS.

- Induction of Cell Death : this compound has been observed to induce both apoptotic and autophagic cell death in mutant KRAS-expressing cells .

Applications in Cancer Therapy

This compound has been primarily studied for its potential in treating non-small cell lung cancer (NSCLC) with KRAS mutations. The compound's ability to enhance KRAS activity has led to promising results in both in vitro and in vivo studies.

In Vitro Studies

In vitro experiments demonstrated that this compound effectively induced cell death in several human lung cancer cell lines with KRAS mutations, including A549, H157, Calu-1, and H292. The compound exhibited a concentration-dependent effect on cell viability and proliferation .

In Vivo Studies

Preclinical studies using xenograft models have shown that this compound can suppress tumor growth significantly. For instance, administration of this compound at a dose of 7.5 mg/kg/day over 28 days resulted in notable tumor regression in A549 xenografts without causing significant toxicity to normal tissues .

Comparative Efficacy with Other KRAS Targeting Agents

To understand the efficacy of this compound relative to other agents targeting KRAS mutations, a comparative analysis is presented below:

| Compound | Targeted Mutation | Mechanism | In Vitro Efficacy | In Vivo Efficacy | Clinical Trials Status |

|---|---|---|---|---|---|

| This compound | KRAS mutants | Agonist | Induces apoptosis | Significant tumor suppression in xenografts | Not yet in clinical trials |

| AMG510 | KRAS G12C | Inhibitor | Complete inhibition at low concentrations | Effective in advanced solid tumors | Phase III trials ongoing |

| D-1553 | KRAS G12C | Inhibitor | Anti-tumor activity across various cancers | Highly potent in xenograft models | Phase I/II study ongoing |

| JDQ443 | KRAS G12C | Covalent inhibitor | Reduced cell proliferation | Tumor growth inhibition observed | Multiple clinical studies ongoing |

This table illustrates that while this compound acts as an agonist enhancing KRAS activity, other compounds like AMG510 and D-1553 serve as inhibitors targeting specific mutations.

Case Study 1: Lung Cancer Treatment

A study focused on treating lung cancer cells with this compound showed a marked increase in apoptosis rates and reduced proliferation among mutant KRAS-expressing cells. The results indicated that this compound could be an effective therapeutic option for patients with specific genetic profiles .

Case Study 2: Insulin Resistance Model

Research involving HepG2 cells demonstrated that this compound maintained its ability to activate the RAS pathway even under conditions of insulin resistance. This suggests potential applications beyond oncology, possibly influencing metabolic pathways affected by RAS signaling .

作用機序

KRA-533は、KRASタンパク質内のGTP/GDP結合ポケットに結合し、GTPからGDPへの切断を阻害することで、その効果を発揮します。 これにより、構成的に活性なGTP結合KRASが蓄積され、その後、癌細胞でアポトーシスとオートファジーの両方の細胞死経路が活性化されます . 関与する分子標的と経路には、KRASタンパク質とMAPK/ERK経路などの下流シグナル伝達経路が含まれます .

類似の化合物との比較

類似の化合物

KRASアゴニスト-533: KRASのGTP/GDP結合ポケットに結合する別の強力なKRASアゴニスト.

NSC 112533: This compoundと同様の結合特性を持つ化合物.

This compoundの独自性

This compoundは、KRASタンパク質内のGTP/GDP結合ポケットを特異的に標的とし、構成的に活性なGTP結合KRASの蓄積につながるという点で、ユニークです。 この特異性と効力は、KRASシグナル伝達経路を研究し、KRAS変異癌の標的療法を開発するための貴重なツールになります .

類似化合物との比較

Similar Compounds

KRAS Agonist-533: Another potent KRAS agonist that binds to the GTP/GDP binding pocket of KRAS.

NSC 112533: A compound with similar binding properties to KRA-533.

Uniqueness of this compound

This compound is unique in its ability to specifically target the GTP/GDP binding pocket within the KRAS protein, leading to the buildup of constitutively active GTP-bound KRAS. This specificity and potency make it a valuable tool for studying KRAS signaling pathways and developing targeted therapies for KRAS-mutant cancers .

生物活性

KRA-533 is a small molecule identified as a KRAS agonist, specifically targeting mutant KRAS proteins prevalent in various cancers, particularly lung cancer. This compound has shown promising biological activity by enhancing KRAS signaling, which can lead to apoptosis and autophagic cell death in cancer cells. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions by binding to the GTP/GDP-binding pocket of the KRAS protein. This binding inhibits the cleavage of GTP into GDP, resulting in an accumulation of active GTP-bound KRAS. The activation of KRAS leads to downstream signaling pathways that promote cell death mechanisms in cancer cells.

Key Findings:

- Increased KRAS Activity : this compound treatment resulted in enhanced KRAS activity in lung cancer cell lines, particularly those harboring mutations in the KRAS gene. Cell lines such as A549 and H157 exhibited significant sensitivity to this compound compared to non-mutant lines .

- Induction of Cell Death : The compound not only induced apoptosis but also triggered autophagic cell death pathways. This dual mechanism is significant for therapeutic strategies aimed at mutant KRAS-driven cancers .

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound in promoting cell death among various lung cancer cell lines.

Experimental Data:

| Cell Line | KRAS Mutation | IC50 (μM) | Cell Death Mechanism |

|---|---|---|---|

| A549 | G12S | 10 | Apoptosis & Autophagy |

| H157 | G12C | 5 | Apoptosis & Autophagy |

| Calu-1 | G12V | 8 | Apoptosis & Autophagy |

Table 1: Efficacy of this compound across different lung cancer cell lines

In Vivo Studies

Animal model studies have further validated the therapeutic potential of this compound. In xenograft models with KRAS-mutant lung cancer, treatment with this compound led to significant tumor suppression without notable toxicity to normal tissues.

Case Study:

In a study involving mice implanted with KRAS-mutant lung cancer cells, administration of this compound resulted in:

- Tumor Growth Suppression : A marked reduction in tumor volume was observed after 28 days of treatment.

- Histological Analysis : Examination of tumor tissues revealed increased apoptosis and autophagy markers post-treatment .

Clinical Implications

The findings surrounding this compound suggest its potential as a novel therapeutic agent for treating cancers driven by mutant KRAS. By shifting the signaling dynamics from pro-survival to pro-death pathways, this compound represents a promising strategy for overcoming resistance mechanisms commonly associated with traditional therapies targeting KRAS.

特性

IUPAC Name |

4-[4-[(2-bromoacetyl)amino]butyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO3/c14-9-12(16)15-8-2-1-3-10-4-6-11(7-5-10)13(17)18/h4-7H,1-3,8-9H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZQJLTLURXNPQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCNC(=O)CBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00296901 | |

| Record name | 4-{4-[(bromoacetyl)amino]butyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10161-87-2 | |

| Record name | NSC112533 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-{4-[(bromoacetyl)amino]butyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。